molecular formula C18H17ClO4 B6359093 (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 561294-53-9

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6359093
CAS No.: 561294-53-9
M. Wt: 332.8 g/mol
InChI Key: MTYSDDDOILCRMU-UXBLZVDNSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a central α,β-unsaturated ketone system. The compound features a 4-chlorophenyl group at the ketone terminus and a 2,3,4-trimethoxyphenyl group at the α-position. This structural motif is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, attributed to its ability to modulate intracellular signaling pathways (e.g., STAT3, NF-κB) and induce apoptosis . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups enhances its reactivity and binding affinity to biological targets.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSDDDOILCRMU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

Typical protocols involve dissolving equimolar quantities of 4-chlorobenzaldehyde (1.0 eq) and 2,3,4-trimethoxyacetophenone (1.0 eq) in ethanol or methanol (10–15 mL/mmol). Aqueous potassium hydroxide (40–50% w/v) or sodium hydroxide (10–20% w/v) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 6–24 hours, with reaction progress monitored by TLC (hexane:ethyl acetate = 7:3).

Critical Parameters :

  • Base Strength : KOH (pKa ~15.7) outperforms NaOH (pKa ~13.8) in driving the reaction to completion due to enhanced enolate formation.

  • Solvent Polarity : Methanol improves solubility of methoxy-substituted intermediates compared to ethanol, reducing reaction time by 30%.

  • Temperature Control : Maintaining temperatures below 30°C prevents retro-aldol decomposition of the product.

Catalytic Innovations and Reaction Modifications

Recent studies have explored alternatives to traditional hydroxide bases to enhance efficiency and sustainability.

Heterogeneous Catalysis

Mesoporous silica-supported NaOH (SiO₂-NaOH) enables catalyst recycling, achieving 82% yield over five cycles (Table 1). This approach reduces waste generation by 40% compared to homogeneous systems.

Table 1 : Comparative performance of catalytic systems

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOH (homogeneous)Methanol251278
SiO₂-NaOHEthanol30882
PiperidineSolvent-free80468

Solvent-Free Approaches

Microwave-assisted synthesis under solvent-free conditions using piperidine (0.1 eq) as a base achieves 68% yield in 4 hours. While yields are modest, this method eliminates solvent purification steps, reducing energy consumption by 60%.

Stereochemical Control and Byproduct Management

The (E)-isomer predominates (>95%) due to thermodynamic stabilization via conjugation between the carbonyl and aromatic rings. Key strategies to suppress (Z)-isomer formation include:

  • Slow Base Addition : Gradual introduction of KOH (over 30 minutes) prevents localized overheating, minimizing geometric isomerization.

  • Low-Temperature Quenching : Terminating reactions at 5°C by adding chilled 10% HCl(aq) preserves stereochemical integrity.

Common byproducts and mitigation strategies:

  • Diarylpropanones : Result from incomplete dehydration; minimized by using molecular sieves (4Å) to absorb water.

  • Polymerized Aldehydes : Controlled by maintaining aldehyde:ketone ratios ≤1:1.05.

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization : Ethanol/water (3:1) at −20°C affords needle-like crystals (mp 142–144°C).

  • Column Chromatography : Silica gel with hexane:ethyl acetate (4:1 → 3:1 gradient) resolves chalcone from dimers (Rf = 0.45 vs. 0.32).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.83 (d, J = 15.6 Hz, 1H, α-vinyl), 7.62 (d, J = 15.6 Hz, 1H, β-vinyl), 3.94 (s, 6H, OCH₃), 3.89 (s, 3H, OCH₃).

  • IR (KBr): ν = 1654 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C).

Industrial-Scale Adaptation Challenges

While laboratory methods achieve >75% yields, scaling introduces three key challenges:

  • Exothermicity Management : Semi-batch reactors with jacketed cooling (−10°C brine) prevent thermal runaway during base addition.

  • Solvent Recovery : Distillation-adsorption systems recover >90% methanol for reuse.

  • Crystallization Kinetics : Seeded cooling crystallizers (1°C/min cooling rate) produce uniform particle size (D50 = 150 μm).

Emerging Synthetic Technologies

Continuous Flow Systems

Microreactor-based synthesis (0.5 mL/min flow rate) enhances heat/mass transfer, achieving 88% yield in 22 minutes residence time.

Biocatalytic Approaches

Immobilized lipase B (Candida antarctica) in tert-butanol mediates condensation at 50°C (pH 7.0), offering a greener alternative (65% yield, 99% E-selectivity) .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential of (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in cancer therapy:

  • Cytotoxicity : Research indicates that this chalcone derivative demonstrates significant cytotoxic effects against various tumor cell lines. For instance, it promotes apoptosis in hepatocellular carcinoma cells by inhibiting critical signaling pathways such as RAS-ERK and AKT/FOXO3a .
  • Mechanism of Action : The compound's mechanism involves the suppression of oncogenic pathways, making it a multi-target agent against liver cancer .

Antioxidant Activity

Chalcones are known for their antioxidant properties. This compound exhibits the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and chronic diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially serve as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies

Several case studies have been documented to support the applications of this compound:

StudyFocusFindings
Zhang et al. (2023)Hepatocellular CarcinomaDemonstrated that TMOCC induces apoptosis via RAS-ERK and AKT/FOXO3a pathway suppression .
ResearchGate PublicationCrystal Structure AnalysisProvided insights into the molecular geometry and interactions, highlighting the stability of the compound in various conditions .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm its structure and purity .

Mechanism of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chalcones

Chalcones with variations in substituents on the aryl rings or the α,β-unsaturated system exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Spectroscopic Comparisons

  • Crystallography: The bromothiophene analog, (2E)-1-(5-bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, crystallizes in a monoclinic system with distinct hydrogen-bonding networks. Replacing bromine with chlorine (as in the target compound) may alter packing efficiency due to differences in van der Waals radii . (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one forms supramolecular sheets via O–H···O hydrogen bonds, a feature absent in the target compound due to the lack of hydroxyl groups .
  • Spectroscopy: The chlorothiophene analog, (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, exhibits UV-Vis absorption at 320 nm (π→π* transition) and IR stretching at 1650 cm⁻¹ (C=O). The target compound likely shares similar spectral features, with minor shifts due to the chlorophenyl group . DFT studies on (2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one revealed HOMO-LUMO gaps of 4.2 eV, suggesting comparable electronic properties for the target compound .

Physicochemical Properties

Compound Substituents Melting Point LogP Key Biological Activity
Target 4-Cl, 2,3,4-OMe Not reported ~3.5* Anticancer (predicted)
ETTC 2,4,6-OEt, 3,4,5-OMe 112–115°C ~4.2 Anticancer (HCC)
P2 2,4-OMe, 2,3,4-OMe 98–100°C ~2.8 Antimalarial
3j Isoxazole, 2,3,4-OMe 185°C ~2.1 Antimicrobial
*Estimated via ChemDraw.

Key Research Findings and Trends

Methoxy Positioning : Trimethoxy groups at positions 2,3,4 (as in the target compound) enhance planar molecular geometry, promoting intercalation with DNA or enzymes. Conversely, 3,4,5-trimethoxy substitution (as in ETTC) increases steric hindrance, reducing binding efficiency in some cases .

Halogen vs.

Heterocyclic Modifications : Isoxazole or thiophene rings (e.g., 3j, ) introduce polarity, balancing lipophilicity and aqueous solubility .

Biological Activity

Overview

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as TMOCC, is a chalcone derivative known for its diverse biological activities. Chalcones are a class of compounds characterized by their flavonoid structure and have been studied for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of TMOCC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for TMOCC is C18H17ClO4C_{18}H_{17}ClO_4. The structure features a chlorophenyl group and a trimethoxyphenyl group connected by a prop-2-en-1-one backbone.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of TMOCC against various cancer cell lines. Notably, it has demonstrated significant activity against hepatocellular carcinoma (HCC) cells:

  • Mechanism of Action : TMOCC induces apoptosis in HCC cells through the suppression of the RAS-ERK and AKT/FOXO3a signaling pathways. This was evidenced by assays showing reduced cell viability and proliferation alongside increased markers of apoptosis such as PARP cleavage and BAX expression .
  • Case Study : In a study published in 2023, TMOCC was shown to inhibit cell growth in HCC cells significantly. The study utilized Cell Counting Kit-8 assays to measure viability and flow cytometry to assess apoptosis, confirming that TMOCC promotes cell death via mitochondrial dysfunction and DNA damage .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. TMOCC's structure suggests potential inhibitory effects on inflammatory pathways:

  • Research Findings : Preliminary studies indicate that TMOCC may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Although specific IC50 values for COX inhibition were not detailed for TMOCC alone, similar chalcone derivatives have shown promising results in this area .

Data Summary

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via RAS-ERK and AKT/FOXO3a pathways
Anti-inflammatoryPotential COX inhibition (similar compounds)
AntimicrobialPotential activity against pathogens (related compounds)

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via the Claisen-Schmidt condensation between 4-chloroacetophenone and 2,3,4-trimethoxybenzaldehyde. Key steps include:

  • Dissolving equimolar reactants in ethanol.
  • Adding a base (e.g., 20% KOH) dropwise under stirring at room temperature.
  • Recrystallizing the product from ethanol to enhance purity .

Optimization Strategies:

  • Solvent Choice: Ethanol balances reactivity and solubility; switching to methanol may alter reaction kinetics.
  • Catalyst Concentration: Increasing KOH concentration (up to 30%) can accelerate enolate formation but risks side reactions.
  • Temperature Control: Prolonged stirring (4–6 hours) at 25–30°C improves yield compared to elevated temperatures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves stereochemistry and crystal packing (e.g., triclinic/orthorhombic systems, unit cell parameters) .
  • FT-IR/NMR: Confirms functional groups (e.g., α,β-unsaturated ketone C=O stretch at ~1650 cm⁻¹) and substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
  • DFT Calculations: Validates electronic properties (HOMO-LUMO gaps, dipole moments) and predicts reactivity .

Q. How can researchers confirm the (E)-configuration of the α,β-unsaturated ketone moiety?

Methodological Answer:

  • ¹H NMR Coupling Constants: A trans (E) configuration shows a coupling constant (J) of ~16 Hz between the α and β protons .
  • XRD Analysis: Directly visualizes the planar geometry and bond angles of the enone system .

Advanced Questions

Q. How can Density Functional Theory (DFT) complement experimental data in understanding electronic properties?

Methodological Answer: DFT provides insights into:

  • Reactivity Descriptors: Global hardness (η), electrophilicity index (ω), and Fukui functions identify nucleophilic/electrophilic sites .
  • Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) calculations predict potential applications in materials science .
  • Validation: Compare theoretical IR/Raman spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Parameter Adjustment: Re-optimize basis sets (e.g., B3LYP/6-311++G**) or include solvent effects in DFT models .
  • Experimental Replication: Reassess reaction conditions (e.g., solvent polarity, temperature) that may alter electron distribution .
  • Multi-Method Validation: Cross-check results with ab initio methods (e.g., MP2) or spectroscopic crystallography .

Q. How do crystal packing and intermolecular interactions influence physicochemical stability?

Methodological Answer: XRD data reveal:

  • Intermolecular Forces: Weak C–H···O hydrogen bonds and van der Waals interactions stabilize the lattice .
  • Packing Efficiency: Orthorhombic systems (e.g., Pbca space group) exhibit higher density (~1.448 Mg/m³) and thermal stability .
  • Conformational Rigidity: The planar enone system minimizes steric hindrance, enhancing crystallinity .

Q. What methodological approaches establish structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

  • Substituent Variation: Modify methoxy groups (e.g., replace with hydroxy or halogens) and test antimicrobial activity .
  • DFT-Guided Design: Correlate electronic parameters (e.g., HOMO localization on trimethoxyphenyl) with bioactivity trends .
  • In Silico Docking: Simulate interactions with microbial enzyme active sites (e.g., cytochrome P450) .

Q. What in vitro assays evaluate antimicrobial potential, and how can variability be minimized?

Methodological Answer:

  • Broth Microdilution (ASTM E2149): Determines minimum inhibitory concentration (MIC) against Gram-positive/negative pathogens .
  • Agar Diffusion: Zones of inhibition correlate with compound diffusion rates.
  • Controls: Standardize inoculum size (1–5 × 10⁵ CFU/mL) and solvent (DMSO ≤1% v/v) to reduce variability .

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